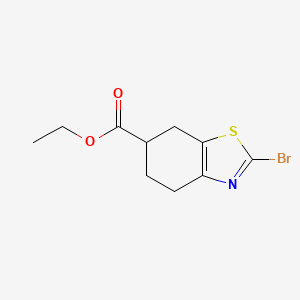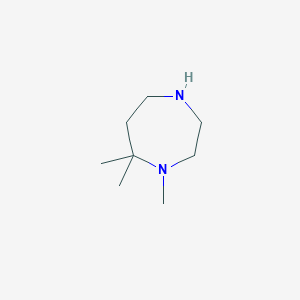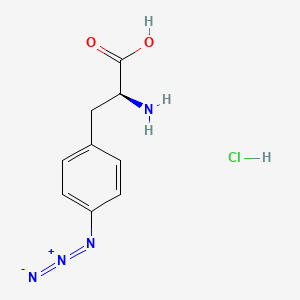
4-Azido-L-phenylalanine hydrochloride
描述
4-Azido-L-phenylalanine hydrochloride is an unnatural amino acid that serves as an effective vibrational reporter of local protein environments. It is widely used in click chemistry due to its azide group, which can undergo copper-catalyzed azide-alkyne cycloaddition reactions with molecules containing alkyne groups . This compound is also known for its ability to participate in strain-promoted alkyne-azide cycloaddition reactions with molecules containing DBCO or BCN groups .
作用机制
Target of Action
4-Azido-L-phenylalanine hydrochloride, also known as 4-Azido-L-phenylalanine (hydrochloride), is an unnatural amino acid . Its primary targets are proteins, specifically at defined positions . It is used for the functionalization of proteins .
Mode of Action
The compound contains an Azide group that can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . This interaction allows the compound to modify the azide functionalities in the protein . Additionally, it can also undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing DBCO or BCN groups .
Biochemical Pathways
The compound’s interaction with proteins leads to their functionalization . This process affects the biochemical pathways involving these proteins.
Result of Action
The primary result of the action of this compound is the functionalization of proteins . This can lead to changes in the proteins’ properties and functions, thereby affecting cellular processes. The specific molecular and cellular effects would depend on the proteins being modified.
准备方法
Synthetic Routes and Reaction Conditions: One common method includes the diazotization of 4-amino-L-phenylalanine followed by azidation using sodium azide . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods: Industrial production of 4-Azido-L-phenylalanine hydrochloride may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The process includes purification steps such as crystallization or chromatography to achieve the desired product quality .
Types of Reactions:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the azide group of this compound reacting with alkyne-containing molecules to form triazoles.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction occurs with strained alkynes such as DBCO or BCN, forming stable triazole products without the need for a copper catalyst.
Common Reagents and Conditions:
CuAAC: Requires a copper catalyst, typically copper sulfate, and a reducing agent like sodium ascorbate.
SPAAC: Does not require a catalyst but involves strained alkynes.
Major Products:
CuAAC: Triazole derivatives.
SPAAC: Triazole derivatives with high stability and biocompatibility.
科学研究应用
4-Azido-L-phenylalanine hydrochloride is extensively used in various scientific fields:
Chemistry: As a click chemistry reagent for the synthesis of complex molecules and bioconjugates.
Biology: For site-specific labeling of proteins and studying protein-protein interactions.
Medicine: In the development of targeted drug delivery systems and diagnostic tools.
Industry: Used in the production of functionalized materials and polymers.
相似化合物的比较
- 3-Azido-L-alanine hydrochloride
- 4-Iodo-L-phenylalanine
- L-Azidohomoalanine hydrochloride
- 6-Azido-L-lysine hydrochloride
Uniqueness: 4-Azido-L-phenylalanine hydrochloride is unique due to its specific azide group placement on the phenylalanine structure, which provides distinct reactivity and stability compared to other azido amino acids. Its ability to participate in both CuAAC and SPAAC reactions makes it highly versatile for various applications in chemical biology and materials science .
属性
IUPAC Name |
(2S)-2-amino-3-(4-azidophenyl)propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O2.ClH/c10-8(9(14)15)5-6-1-3-7(4-2-6)12-13-11;/h1-4,8H,5,10H2,(H,14,15);1H/t8-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXCXRGSRHCHMBK-QRPNPIFTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)N=[N+]=[N-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)N)N=[N+]=[N-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



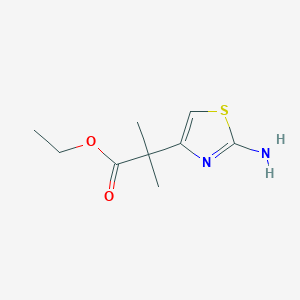
![7-Bromothieno[3,2-c]pyridine](/img/structure/B1381997.png)
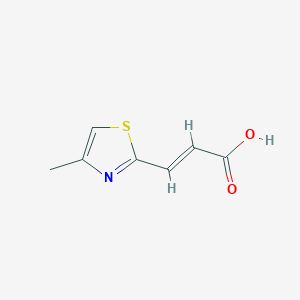

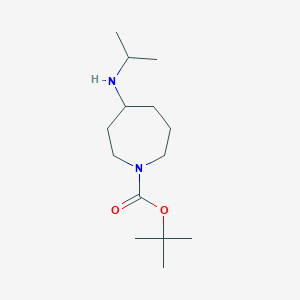
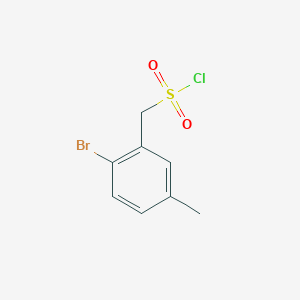
![Methyl 3-amino-6-bromothieno[3,2-b]pyridine-2-carboxylate](/img/structure/B1382005.png)
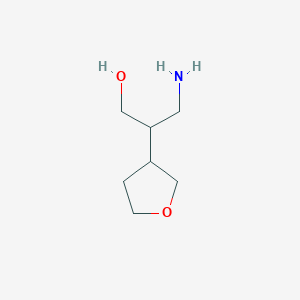
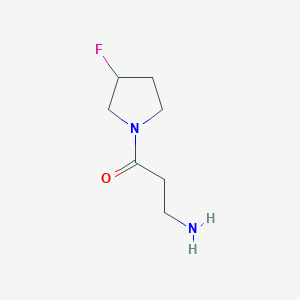
![5'-Amino-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-2'-one](/img/structure/B1382011.png)
![2-Bromo-7-chloro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1382013.png)
